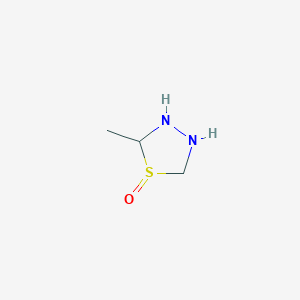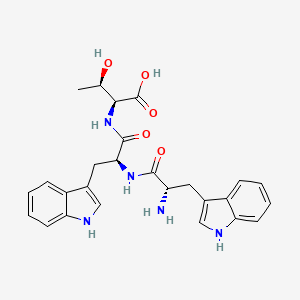![molecular formula C2O6Si B14250202 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione CAS No. 210893-37-1](/img/structure/B14250202.png)
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetraoxa-4-silaspiro[33]heptane-2,6-dione is a chemical compound with the molecular formula C2O6Si It is a silicon-containing compound that features a unique spirocyclic structure, which includes four oxygen atoms and one silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione typically involves the reaction of silicon-containing precursors with carbonyl compounds under controlled conditions. One common method involves the reaction of silicon tetrachloride with ethylene glycol in the presence of a base, followed by oxidation to form the desired spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the development of advanced materials, including coatings and polymers with unique properties.
Wirkmechanismus
The mechanism by which 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane: Lacks the dione functionality, resulting in different chemical properties.
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-diol: Contains hydroxyl groups instead of carbonyl groups, leading to different reactivity.
Silicon Carbonate: A related compound with a different structural arrangement and chemical behavior.
Uniqueness
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione is unique due to its spirocyclic structure and the presence of both silicon and oxygen atoms in the ring system. This combination of features imparts distinctive chemical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
210893-37-1 |
|---|---|
Molekularformel |
C2O6Si |
Molekulargewicht |
148.10 g/mol |
IUPAC-Name |
1,3,5,7-tetraoxa-4-silaspiro[3.3]heptane-2,6-dione |
InChI |
InChI=1S/C2O6Si/c3-1-5-9(6-1)7-2(4)8-9 |
InChI-Schlüssel |
POFFJVRXOKDESI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)O[Si]2(O1)OC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
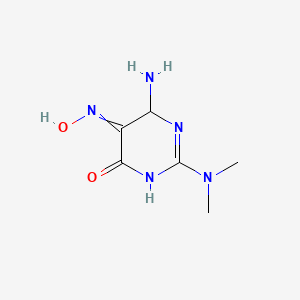
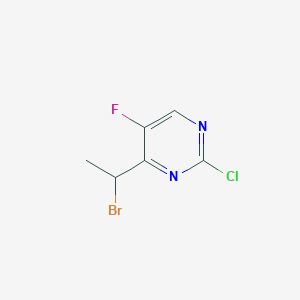
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

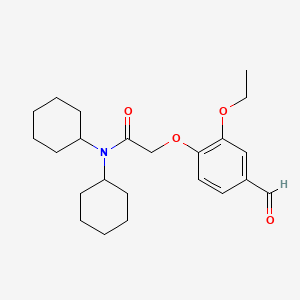
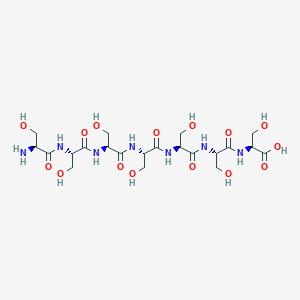
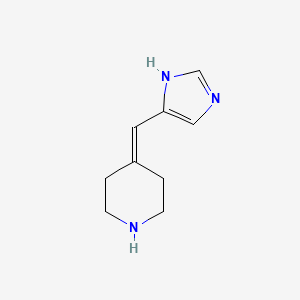
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
